In Vivo Antitumor Efficacy in A549 Lung Adenocarcinoma Xenograft Model: Scutebarbatine A vs. Vehicle Control
Scutebarbatine A demonstrates statistically significant in vivo antitumor activity in the A549 human lung adenocarcinoma xenograft model, a level of in vivo validation absent from the published literature for the majority of structurally related neo-clerodane diterpenoids including scutebata A, scutebata B, barbatin F, and barbatin G [1]. SBT-A was administered intraperitoneally at 15 mg/kg and 30 mg/kg doses, resulting in dose-dependent tumor volume reduction with a tumor inhibition rate of 45.5% at the higher dose after 21 days of treatment, compared to vehicle control (p < 0.05) [1].
| Evidence Dimension | Tumor growth inhibition rate in A549 xenograft |
|---|---|
| Target Compound Data | 45.5% tumor inhibition at 30 mg/kg (21-day treatment) |
| Comparator Or Baseline | Vehicle control (0% inhibition); other neo-clerodane analogs (scutebata A–G, barbatins F–G) lack published in vivo validation |
| Quantified Difference | 45.5% reduction in tumor volume relative to control |
| Conditions | BALB/c nude mice, A549 human lung adenocarcinoma xenograft model, intraperitoneal administration once daily for 21 days |
Why This Matters
In vivo validation distinguishes SBT-A as the only neo-clerodane diterpenoid from S. barbata with documented tumor growth inhibition in a xenograft model, enabling preclinical pharmacology studies that are not possible with unvalidated analogs.
- [1] Yang XK, Xu MY, Xu GS, Zhang YL, Xu ZX. In vitro and in vivo antitumor activity of scutebarbatine A on human lung carcinoma A549 cell lines. Molecules. 2014;19(7):8740-51. View Source
